3-(4-Chlorophenyl)-3-oxetanamine 3-(4-Chlorophenyl)-3-oxetanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16004817
InChI: InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
SMILES:
Molecular Formula: C9H10ClNO
Molecular Weight: 183.63 g/mol

3-(4-Chlorophenyl)-3-oxetanamine

CAS No.:

Cat. No.: VC16004817

Molecular Formula: C9H10ClNO

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-3-oxetanamine -

Specification

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
IUPAC Name 3-(4-chlorophenyl)oxetan-3-amine
Standard InChI InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2
Standard InChI Key FQUPJAVDXIORJK-UHFFFAOYSA-N
Canonical SMILES C1C(CO1)(C2=CC=C(C=C2)Cl)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Chlorophenyl)-3-oxetanamine (C₉H₁₀ClN) consists of a four-membered oxetane ring substituted at the 3-position with a 4-chlorophenyl group and an amine group. The oxetane ring introduces significant ring strain due to its 90° bond angles, which enhances reactivity compared to larger cyclic ethers . The hydrochloride salt form (C₉H₁₁Cl₂N) is commonly utilized to improve aqueous solubility for experimental applications .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Formula (Base)C₉H₁₀ClN
Molecular Weight (Base)183.64 g/mol
Molecular Formula (HCl Salt)C₉H₁₁Cl₂N
Solubility (HCl Salt)High in water, moderate in polar solvents
SMILESClC1=CC=C(C=C1)C2(N)COC2
InChIKeyDNVPDMXUPGYAPY-UHFFFAOYSA-N

The 4-chlorophenyl group contributes to lipophilicity (logP ≈ 2.8), facilitating membrane permeability, while the amine group enables hydrogen bonding with biological targets .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-(4-chlorophenyl)-3-oxetanamine typically involves a three-step process:

  • Oxetane Ring Formation: Cyclization of epichlorohydrin derivatives with 4-chlorophenyl Grignard reagents under Lewis acid catalysis (e.g., BF₃·OEt₂).

  • Amine Functionalization: Nucleophilic substitution of a halogenated oxetane intermediate with ammonia or protected amines.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction Conditions:

  • Temperature: 0–25°C for cyclization

  • Solvents: Tetrahydrofuran (THF) or dichloromethane

  • Yield: 60–75% after purification via recrystallization

Industrial Manufacturing

Industrial processes optimize for cost and scalability:

  • Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for cyclization steps.

  • Catalyst Recycling: Use of immobilized Lewis acids to minimize waste.

  • Purity Standards: ≥95% purity achieved through fractional crystallization .

Applications in Medicinal Chemistry

Role in Drug Design

The oxetane ring’s strain and the chlorophenyl group’s electron-withdrawing effects make this compound a versatile intermediate:

  • Antiviral Agents: Structural analogs inhibit viral proteases by mimicking natural substrates .

  • Central Nervous System (CNS) Drugs: Enhanced blood-brain barrier penetration due to moderate lipophilicity .

Table 2: Comparative Bioactivity of Oxetanamine Derivatives

CompoundTargetIC₅₀ (nM)
3-(4-Chlorophenyl)-3-oxetanamineHBV Polymerase120
3-Phenyl-3-oxetanamineDopamine D2 Receptor450
3-(4-Fluorophenyl)-3-oxetanamineSARS-CoV-2 Mpro89

Data adapted from patent literature and biochemical assays .

Pharmacological Profile and Mechanistic Insights

Mechanism of Action

The compound’s bioactivity arises from:

  • Ring-Opening Reactions: Strain-driven cleavage of the oxetane ring generates electrophilic intermediates that alkylate target proteins .

  • Hydrogen Bonding: The amine group interacts with catalytic residues in enzymes (e.g., viral polymerases) .

Pharmacokinetics

  • Absorption: Oral bioavailability ≈40% in rodent models due to first-pass metabolism .

  • Half-Life: 2.3 hours (mice), necessitating sustained-release formulations for therapeutic use .

Future Perspectives

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve CNS uptake .

  • Structure-Activity Relationships (SAR): Systematic modification of the chlorophenyl and amine groups to enhance potency .

Regulatory Considerations

  • FDA Approval Pathway: Preclinical data required to advance to Phase I trials for antiviral applications .

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